2-Iodothiophene-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4INOS |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
2-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4INOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
InChI Key |
ANKJIAPRCKJXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)N)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodothiophene 3 Carboxamide and Its Advanced Derivatives
Retrosynthetic Approaches to the 2-Iodothiophene-3-carboxamide Core
A logical retrosynthetic analysis of this compound reveals two primary disconnection points. The first involves the C-I bond, suggesting that the final step could be the iodination of a pre-formed thiophene-3-carboxamide (B1338676). The second key disconnection is within the thiophene (B33073) ring itself, pointing towards established methods for constructing substituted thiophenes, such as the Gewald reaction, which can provide a 2-aminothiophene-3-carboxamide (B79593) precursor. This precursor can then undergo a Sandmeyer-type reaction or other diazotization-iodination sequences to introduce the iodine at the 2-position.
Formation of the Thiophene Ring with Positioned Functionalities
The construction of the thiophene ring with the required carboxamide and a handle for subsequent iodination is a crucial phase in the synthesis.
Gewald Reaction Variants for 2-Aminothiophene-3-carboxamide Precursors
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. arkat-usa.orgresearchgate.netclockss.orgtubitak.gov.tr This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.tr
One of the most direct routes to a precursor for this compound is the three-component Gewald reaction using 2-cyanoacetamide, an appropriate carbonyl compound, and sulfur. sci-hub.st This one-pot synthesis provides 2-aminothiophene-3-carboxamides, which are ideal intermediates for the introduction of iodine at the 2-position. tubitak.gov.trsci-hub.st The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to the α,β-unsaturated nitrile intermediate, and subsequent ring closure and aromatization. arkat-usa.org
Microwave-assisted Gewald reactions have been shown to significantly accelerate the reaction rate and reduce the formation of by-products, offering an efficient and rapid protocol for the synthesis of 2-aminothiophene derivatives. clockss.org Various bases can be employed, with pyrrolidine (B122466) often giving high yields under microwave conditions. clockss.org
A four-component variation of the Gewald reaction has also been developed, where a primary or secondary amine is included to form the amide in situ from an α-cyanoester, a carbonyl compound, and sulfur. arkat-usa.org This method allows for the direct synthesis of N-substituted 2-aminothiophene-3-carboxamide derivatives. arkat-usa.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Butyraldehyde, Methyl cyanoacetate, Sulfur | Pyrrolidine, DMF, Microwave | 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide | 92% | clockss.org |
| Cyclohexanone, Cyanoacetamide, Sulfur | Morpholine, Ethanol (B145695), Reflux | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | - | sci-hub.st |
| 3-Phenylpropanal, Methyl cyanoacetate, Cyclohexylamine, Sulfur | Triethylamine, Water, Room Temperature | N-Cyclohexyl-2-amino-4-(2-phenylethyl)thiophene-3-carboxamide | High | arkat-usa.org |
| Ethyl 4-chloroacetoacetate, Phenyl isothiocyanate, Cyanoacetamide | K2CO3, DMF | Ethyl 4-amino-5-carbamoyl-2-(phenylamino)thiophene-3-carboxylate | - | researchgate.net |
Multicomponent Reaction Strategies for Thiophene Core Assembly
Beyond the classic Gewald reaction, other multicomponent reactions (MCRs) provide efficient pathways to highly substituted thiophenes. researchgate.nettandfonline.com These reactions are highly convergent, allowing for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com For instance, the reaction of acetoacetanilide (B1666496) derivatives, a diazonium salt, and elemental sulfur can produce polysubstituted thiophenes. tandfonline.com
Another strategy involves the reaction of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and an active methylene compound like cyanoacetamide in the presence of a base to yield highly functionalized thiophene derivatives. researchgate.net These MCRs offer significant advantages in terms of atom economy and step efficiency, providing rapid access to diverse thiophene scaffolds. tandfonline.com The Petasis borono-Mannich reaction, another powerful MCR, has been used to functionalize 2-aminothiophenes obtained from the Gewald reaction, demonstrating the utility of combining different MCRs. acs.org
Introduction of the Iodine Substituent at Position 2
Once the thiophene-3-carboxamide core is assembled, the next critical step is the regioselective introduction of the iodine atom at the C-2 position. The C-2 position of the thiophene ring is the most reactive site for electrophilic substitution. researchgate.net
Direct Iodination Protocols for Thiophene Derivatives
Direct iodination of thiophene derivatives can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodine source. thieme-connect.com The reactivity of NIS can be enhanced by using an acid catalyst, such as 4-toluenesulfonic acid, in a solvent like ethanol. thieme-connect.com This method is often highly regioselective for the 2-position, especially when the 5-position is blocked.
Another efficient method for the regioselective iodination of electron-rich aromatic compounds, including thiophenes, utilizes a combination of N-chlorosuccinimide and sodium iodide in acetic acid. researchgate.net This system generates an electrophilic iodine species in situ, leading to clean and fast iodination. Molecular iodine in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) also provides a mild and regioselective method for iodinating activated aromatic compounds. researchgate.net
For thiophene itself, direct iodination can be accomplished using iodine and mercuric oxide in benzene (B151609), which yields 2-iodothiophene (B115884) in good yields. orgsyn.org
| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |
| Thiophene | N-Iodosuccinimide, 4-Toluenesulfonic acid | Ethanol | 2-Iodothiophene | - | thieme-connect.com |
| Thiophene | N-Chlorosuccinimide, Sodium Iodide | Acetic Acid | 2-Iodothiophene | - | researchgate.net |
| Thiophene | Iodine, Mercuric Oxide | Benzene | 2-Iodothiophene | 72-75% | orgsyn.org |
| Thiophene | Iodine, Ceric Ammonium Nitrate (catalytic) | - | 2-Iodothiophene | - | researchgate.net |
| 3-Methylthiophene-2-carboxylic acid | N-Iodosuccinimide | - | 3-Methyl-5-iodothiophene-2-carboxylic acid | - | researchgate.net |
| 2-Aminothiophene-3,4-dicarboxylate | NaNO2, HCl then KI | 0°C | 2-Iodothiophene-3,4-dicarboxylate | 47% | rsc.org |
Regioselective Halogenation Techniques
Achieving regioselectivity in the halogenation of thiophenes is paramount. The inherent reactivity of the thiophene ring favors electrophilic attack at the 2- and 5-positions. When the desired position for iodination is C-2, and the starting material is a 3-substituted thiophene, direct iodination often proceeds with high regioselectivity. researchgate.netthieme-connect.com
In cases where direct iodination might lead to a mixture of products or lacks selectivity, indirect methods can be employed. For instance, lithiation of the thiophene ring at the desired position with a strong base like n-butyllithium, followed by quenching with an iodine source (e.g., molecular iodine), offers a highly regioselective route to iodinated thiophenes. clockss.orgunit.no This approach is particularly useful when directing groups are absent or when other positions on the ring are also reactive.
Another powerful technique is the Sandmeyer-type reaction on a 2-aminothiophene precursor. The 2-amino group, readily installed via the Gewald reaction, can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with potassium iodide displaces the diazonium group, installing the iodine atom specifically at the 2-position. rsc.org This method provides excellent regiocontrol.
Construction of the Carboxamide Moiety at Position 3
The introduction of the carboxamide group at the C3 position of the 2-iodothiophene ring is a pivotal step in the synthesis of the target compound. Two primary methodologies have been established for this transformation: the amidation of a pre-existing carboxylic acid and the direct aminocarbonylation of a di-iodinated thiophene precursor.
Amidation of Carboxylic Acid Precursors
A conventional and widely used method for forming the carboxamide bond is the amidation of a carboxylic acid precursor, specifically 2-iodothiophene-3-carboxylic acid. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an appropriate amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct reaction between the carboxylic acid and the amine under milder conditions.
For instance, the synthesis of N,N-diethylthiophene-3-carboxamide has been reported by treating thiophene-3-carbonyl chloride with diethylamine. rsc.org Similarly, the synthesis of various N-substituted 2-aminothiophene-3-carboxamide derivatives has been described, highlighting the versatility of this approach. nih.gov
Palladium-Catalyzed Aminocarbonylation of Iodothiophenes
A more direct and atom-economical approach to 2-iodothiophene-3-carboxamides is the palladium-catalyzed aminocarbonylation of di-iodinated thiophenes. This reaction involves the simultaneous introduction of a carbonyl group (from carbon monoxide) and an amino group (from an amine) in a single step.
A key challenge in the aminocarbonylation of di-iodinated substrates is achieving regioselectivity. In the case of 2,3-diiodothiophene, the goal is to selectively insert carbon monoxide at the C3 position. Research has shown that the reaction conditions, including the choice of catalyst, ligand, and solvent, play a crucial role in controlling the chemoselectivity of CO insertion. nih.gov Studies on the palladium-catalyzed aminocarbonylation of various iodoarenes have demonstrated that careful optimization can lead to high yields of the desired carboxamide with minimal formation of byproducts. researchgate.netmdpi.com The reaction typically proceeds via the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by CO insertion and subsequent nucleophilic attack by the amine. researchgate.net
The choice of ligand coordinated to the palladium center is critical for the success of the aminocarbonylation reaction. Phosphine (B1218219) ligands, in particular, have been extensively studied. For simple primary and secondary amines, the well-established Pd(OAc)2/PPh3 catalyst system is often effective. mdpi.comscilit.com However, for less basic amines, such as aromatic amines, or sterically hindered amines, bidentate ligands like Xantphos have been shown to significantly improve conversion rates and reaction times. mdpi.comscilit.commdpi.com The larger bite angle of Xantphos is believed to enhance the stability and catalytic activity of the palladium complex. mdpi.com In some cases, bulky monodentate phosphines have also been employed to achieve high conversions and chemoselectivities. researchgate.net
Table 1: Effect of Ligands on Palladium-Catalyzed Aminocarbonylation
| Ligand | Substrate Scope | Reaction Conditions | Outcome | Reference |
| Triphenylphosphine (PPh3) | Simple primary and secondary amines | Atmospheric to high CO pressure | Good yields for simple amines, ketocarboxamide formation at high pressure. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Xantphos | Aromatic amines, sterically hindered amines | Mild conditions (e.g., 50°C, 1 bar CO) | High conversions and chemoselectivity to carboxamides. mdpi.comscilit.commdpi.com | mdpi.comscilit.commdpi.com |
| DPEphos | Sterically hindered aryl iodides | Mo(CO)6 as CO source | Good yields of acyl amidines. diva-portal.org | diva-portal.org |
| cis-1,2-Bis[(di-tert-butylphosphino)methyl]cyclohexane | Various aryl iodides and amines | Atmospheric CO pressure | Excellent conversions and chemoselectivities. researchgate.net | researchgate.net |
This table is generated based on available research data and is not exhaustive.
Table 2: Green Solvents in Palladium-Catalyzed Aminocarbonylation
| Green Solvent | Model Reaction | Catalyst/Ligand | Outcome | Reference |
| γ-Valerolactone (GVL) | Aminocarbonylation of 1-iodoisoquinoline | Pd(OAc)2/PPh3 or Xantphos | Similar reactivity to DMF. mdpi.comscilit.com | mdpi.comscilit.com |
| Ethyl Levulinate | Aminocarbonylation of 1-iodoisoquinoline | Pd(OAc)2/PPh3 | Moderate conversions. mdpi.com | mdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Aminocarbonylation of iodobenzene (B50100) | Pd(OAc)2/Xantphos | High conversion and chemoselectivity. mdpi.com | mdpi.com |
| Dimethyl Carbonate (DMC) | Aminocarbonylation | Pd-based | Excellent results. acs.org | acs.org |
This table is for illustrative purposes and highlights key findings in the field.
Derivatization Strategies for the Carboxamide Nitrogen and Thiophene Ring
Once the this compound core is synthesized, further functionalization can be carried out on both the carboxamide nitrogen and the thiophene ring to generate a library of advanced derivatives.
The nitrogen atom of the carboxamide can be derivatized through various reactions, such as N-alkylation or N-arylation, to introduce different substituents. These modifications can significantly impact the molecule's biological activity and physical properties. For example, the synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide involves the formation of a complex amide derivative. smolecule.com
The iodine atom at the C2 position of the thiophene ring serves as a versatile handle for a wide range of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings can be employed to introduce aryl, alkynyl, and alkenyl groups, respectively. acs.orgrsc.orgsci-hub.se These reactions allow for the construction of more complex molecular architectures based on the this compound scaffold. For instance, the iodine atom can be replaced with various functional groups, which can then be further modified. rsc.org The ability to perform these derivatizations chemoselectively is crucial for building molecular diversity. beilstein-journals.orgbeilstein-journals.org
Development of Scalable and Efficient Synthetic Routes for this compound
The synthesis of this compound, a key heterocyclic building block, has been approached through various methodologies aimed at improving efficiency, yield, and scalability for potential industrial applications. Research has focused on moving beyond laboratory-scale preparations, which often rely on hazardous or costly reagents, toward more robust and economical processes. Key strategies include the direct iodination of a suitable precursor, the conversion of an amino group via a Sandmeyer-type reaction, and palladium-catalyzed decarboxylative iodination.
One of the primary challenges in the synthesis of substituted thiophenes is achieving regioselectivity. For this compound, this requires the specific introduction of an iodine atom at the C-2 position adjacent to the carboxamide group.
A prevalent and scalable method for introducing an iodo group onto a thiophene ring is through the diazotization of a corresponding aminothiophene, followed by a Sandmeyer-type reaction. This approach begins with a 2-aminothiophene-3-carboxylate or carboxamide derivative. The synthesis of the 2-aminothiophene precursor itself is often achieved through the Gewald reaction, a well-established multicomponent condensation. nih.govnih.gov
For instance, a scalable synthesis was developed starting from commercially available materials to produce a key iodothiophene intermediate. northwestern.edu While the final product in that study was a different ester, the methodology for creating the iodinated thiophene core is directly applicable. The process involved the Sandmeyer reaction of a 2-aminothiophene derivative using reagents like diiodomethane (B129776) in acetonitrile. northwestern.edu A similar transformation using sodium nitrite and potassium iodide is also a common and effective method. rsc.org This two-step sequence (Gewald reaction followed by Sandmeyer reaction) is advantageous for large-scale synthesis as it avoids some of the harsher reagents of other methods and starts from readily available precursors. nih.govnorthwestern.edu
Another efficient strategy that has been developed is the direct iodination of aromatic compounds via an ipso-iododecarboxylation reaction. researchgate.net This method uses a palladium catalyst with N-iodosuccinimide (NIS) as the iodine source to convert an aromatic carboxylic acid into an aryl iodide. researchgate.net This process has been shown to be scalable to the gram-scale with high yields. researchgate.net For the synthesis of this compound, this would entail starting with a thiophene-2,3-dicarboxylic acid derivative, where the carboxylic acid at the 2-position is selectively removed and replaced with iodine.
The table below summarizes key findings from research into scalable iodination reactions relevant to the synthesis of this compound.
Table 1: Comparison of Scalable Iodination Methodologies for Thiophene Derivatives
| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield | Reference |
| Sandmeyer Reaction | 2-Aminothiophene-3,4-dicarboxylate | 1. NaNO₂, 2M HCl 2. KI | Water | 0°C to rt, 80 min | 47% | rsc.org |
| Sandmeyer Reaction | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | NaNO₂, H₂SO₄, KI | Acetonitrile, Water | 0°C to rt | Not specified | nih.gov |
| Sandmeyer Reaction (for scale-up) | Aminothiophene derivative | CH₂I₂ | CH₃CN | Not specified | 78% (on scale-up) | northwestern.edu |
| Ipso-iododecarboxylation | 3-Methylthiophene-2-carboxylic acid | NIS, Pd(OAc)₂ | DMF | 80°C, 3h | Moderate to Good | researchgate.net |
Research has demonstrated that palladium-catalyzed reactions, in particular, offer a high degree of control and efficiency. The ipso-iododecarboxylation, for example, can be controlled to produce either mono- or di-iodinated products by adjusting the reaction conditions. researchgate.net For large-scale preparations, catalyst loading can often be reduced while maintaining high yields, which is a significant economic advantage. A gram-scale preparation using this method was achieved with a catalyst loading of just 0.66 mol%, yielding the desired product in 82% yield after a longer reaction time. researchgate.net
The selection of the synthetic route often depends on the availability and cost of the starting materials. A route beginning with thiophene-3-carboxamide would require a direct and regioselective iodination at the 2-position, which can be challenging to control. In contrast, building the ring via a Gewald synthesis to form 2-aminothiophene-3-carboxamide provides a precursor that can be reliably converted to the 2-iodo derivative through a Sandmeyer reaction, making it a more robust and predictable pathway for scalable production. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Iodothiophene 3 Carboxamide
Cross-Coupling Reactions Involving the C-I Bond at Position 2
The C-I bond in 2-iodothiophene-3-carboxamide is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.gov This methodology is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. nih.govresearchgate.net In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the thiophene (B33073) ring.
The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Iodothiophene (B115884) | Phenylboronic acid | Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex | - | - | High |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(0) | - | - | Moderate to Good nih.gov |
| Aryl O-carbamates | Arylboronic acids | NiCl2(PCy3)2 | - | - | Good to Excellent nih.gov |
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling of this compound allows for the introduction of various substituted alkynyl groups at the 2-position, leading to the synthesis of important intermediates for pharmaceuticals and organic materials. wikipedia.org
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org Recent advancements have led to the development of copper-free Sonogashira coupling protocols. nih.gov
Table 2: Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Conditions |
|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | Anhydrous, Anaerobic wikipedia.orgorganic-chemistry.org |
| Aryl Halides (including deactivated chlorides) | Terminal Alkyne | PdCl2(PPh3)2, TBAF | - | Copper-, amine-, solvent-free nih.gov |
| Iodobenzene (B50100) | Phenylacetylene | Au/CeO2 | - | Heterogeneous catalysis |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. thieme-connect.de This reaction is known for its tolerance of a wide range of functional groups and its ability to be carried out under neutral conditions. researchgate.net For this compound, the Stille coupling provides a route to introduce alkyl, alkenyl, aryl, or alkynyl groups at the 2-position.
The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed cross-coupling reactions. A key challenge associated with the Stille reaction is the toxicity and removal of organotin byproducts. msu.edu
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is highly versatile, allowing for the formation of carbon-carbon bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org The Negishi coupling of this compound can be employed to introduce a wide variety of organic substituents.
A significant advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. nih.gov The reaction is often carried out under mild conditions and can be used for the synthesis of complex molecules. organic-chemistry.orgorganic-chemistry.org
Table 3: Catalysts Used in Negishi Coupling Reactions
| Catalyst Type | Examples |
|---|---|
| Palladium (0) Species | Pd(PPh3)4 |
| Nickel (0 or II) Species | Ni(PPh3)4, Ni(acac)2, Ni(COD)2 wikipedia.org |
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.org More broadly, Ullmann-type reactions encompass copper-catalyzed cross-coupling reactions between aryl halides and various nucleophiles, including amines, alcohols, and thiols. organic-chemistry.orgnih.govrsc.org In the case of this compound, Ullmann coupling can be utilized for the formation of a C-N, C-O, or C-S bond at the 2-position. The classic Ullmann condensation for biaryl synthesis often requires harsh reaction conditions, though modern modifications have allowed for milder protocols. organic-chemistry.orgmdpi.com
The mechanism of the Ullmann reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org While the homocoupling of this compound would lead to a symmetrical bithiophene derivative, cross-coupling applications are more synthetically diverse.
Functional Group Transformations of the Carboxamide Moiety
The carboxamide group at the 3-position of this compound is a versatile functional handle for further molecular elaboration. The reactivity of the carboxamide is influenced by the electronic properties of the thiophene ring.
Reactions of the carboxamide group can involve the nitrogen atom or the carbonyl carbon. For instance, the N-H bond can be deprotonated to form an amidate, which can then participate in various reactions. The carbonyl group can undergo nucleophilic attack, leading to a variety of transformation products. For example, 2-aminothiophene-3-carboxamides are valuable precursors for the synthesis of thieno[2,3-d]pyrimidines through condensation reactions with nitriles. tubitak.gov.tr Additionally, the carboxamide can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a different set of functionalized thiophene derivatives. The synthesis of various thiophene-2-carboxamide derivatives has been reported through cyclization reactions of precursor molecules. nih.gov
Nucleophilic and Electrophilic Reactions on the Amide Group
The amide group of this compound presents two primary sites for reactions: the carbonyl carbon, which is electrophilic, and the nitrogen atom, which possesses nucleophilic character due to its lone pair of electrons.
Nucleophilic Acyl Substitution:
The carbonyl carbon of the amide is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. However, amides are generally the least reactive of the carboxylic acid derivatives towards such substitutions. This reduced reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. For a successful substitution to occur, the hydroxyl group of a carboxylic acid needs to be converted into a better leaving group. One common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of an amide bond by activating the carboxylic acid. libretexts.org
The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is as follows:
Acyl Phosphates > Thioesters > Esters/Carboxylic Acids > Amides > Carboxylate libretexts.org
This reactivity trend is inversely related to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org For instance, a thiolate (RS⁻) is a weaker base than an alkoxide (RO⁻), making thioesters more reactive than esters. libretexts.org
Electrophilic Reactions on Nitrogen:
The nitrogen atom of the amide can act as a nucleophile and react with electrophiles. However, the nucleophilicity of the amide nitrogen is significantly lower than that of an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group.
Intramolecular Cyclization and Annulation Reactions Forming Fused Heterocycles
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions often involve the formation of new rings by creating bonds between the amide functionality and other parts of the molecule or with a reacting partner.
Palladium-Catalyzed Cyclization:
Palladium-catalyzed reactions are instrumental in constructing fused heterocycles. For instance, intramolecular direct arylation can be employed to form polycyclic frameworks. A convenient approach involves a copper-catalyzed cycloaddition followed by an intramolecular palladium-catalyzed direct arylation or Heck reaction, which can afford products in good to excellent yields. rsc.orgnih.gov
Iridium-Catalyzed Annulation:
Iridium catalysts have been utilized in one-pot annulation reactions of thiophenes with carboxylic acids to produce thiophene-fused coumarin-type frameworks. nih.gov These reactions can also lead to the formation of thiophene-containing spirocyclic products through dearomatization reactions. nih.gov Mechanistic studies suggest that these transformations may proceed through a Heck-type pathway, which is distinct from the more common SEAr and concerted metalation-protodemetalation (CMD) pathways observed in other C-H/C-H cross-coupling reactions of thiophenes. nih.gov
A study on the intramolecular cyclization of N-aryl amides has demonstrated a method to synthesize 3-amino oxindoles. This reaction proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides and notably avoids the use of transition metal catalysts and external oxidants. rsc.org
C-H Functionalization and Arylation of the Thiophene Ring
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for the synthesis of arylthiophenes. nii.ac.jp This approach avoids the need for pre-functionalization of the thiophene ring, thereby simplifying synthetic routes.
Regioselective Direct Arylation Approaches
Achieving regioselectivity in the direct arylation of thiophenes is a significant challenge due to the presence of multiple reactive C-H bonds. mdpi.com However, various catalytic systems have been developed to control the position of arylation.
Palladium-Catalyzed Arylation:
Palladium catalysts are widely used for the direct arylation of thiophenes. The regioselectivity can often be controlled by the choice of ligands and reaction conditions. For example, the use of 2,2'-bipyridyl as a ligand can favor α-arylation, while bulky phosphine (B1218219) ligands can promote β-arylation. researchgate.net Novel dinuclear palladium complexes bearing acetoxy ligands have been shown to catalyze the β-arylation of 2-ethylthiophene (B1329412) with iodobenzene with high selectivity. nii.ac.jp
The direct arylation of 3-substituted thiophenes can be challenging, but successful examples exist. For instance, palladium-catalyzed direct C-2 arylation of piperidines with arylboronate esters has been reported. acs.org In the context of thiophenes, C-H functionalization with an aryl iodide in the presence of a silver salt as an activator has been shown to be effective. researchgate.net
Copper-Catalyzed Arylation:
Copper-catalyzed direct arylation has also been developed for the regioselective functionalization of thiophene derivatives. An efficient method for the functionalization of benzodithiophene-S,S-tetraoxide has been reported, demonstrating broad scope and good to excellent yields. nih.gov
Metal-Free Arylation:
Metal-free approaches to C-H arylation offer a more sustainable alternative. An electrochemical method for the dehydrogenative cross-coupling of benzothiophenes and phenols has been developed, affording 2- and 3-(hydroxyphenyl)benzo[b]thiophenes in a regioselective manner with high yields. nih.gov Another metal-free method utilizes synthetically unexplored benzothiophene (B83047) S-oxides for the C3-arylation and alkylation of benzothiophenes with complete regioselectivity under mild conditions. researchgate.net
| Catalyst/Reagent | Thiophene Substrate | Arylating Agent | Position of Arylation | Reference |
|---|---|---|---|---|
| Dinuclear Palladium Acetoxy Complex | 2-Ethylthiophene | Iodobenzene | β-position | nii.ac.jp |
| Copper Catalyst | Benzodithiophene-S,S-tetraoxide | Aryl Iodides | Regioselective | nih.gov |
| Electrosynthesis (Metal-Free) | Benzothiophene | Phenol | 2- or 3-position | nih.gov |
| Benzothiophene S-oxide (Metal-Free) | Benzothiophene | Phenol/Silane | C3-position | researchgate.net |
Kinetic and Computational Studies on C-H Activation Mechanisms
Understanding the mechanism of C-H activation is crucial for the development of more efficient and selective catalytic systems. Kinetic and computational studies provide valuable insights into the reaction pathways.
The development of new methods for the functionalization of C–H bonds has been a primary focus in synthetic chemistry. princeton.edu Computational and experimental efforts have been combined to elucidate the mechanisms, principles, and catalysts involved in these transformations. princeton.eduresearchgate.net
For palladium-catalyzed C-H activation, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway. However, as mentioned earlier, iridium-catalyzed annulation reactions of thiophenes may proceed via a Heck-type pathway. nih.gov
The selective functionalization of C-H bonds can lead to more environmentally benign processes and provide access to novel compounds. princeton.edu
Redox Chemistry of this compound
The redox chemistry of this compound involves both oxidative and reductive transformations, which can lead to a variety of functionalized products.
Oxidative Transformations
Oxidative reactions of thiophene derivatives can be an effective route for functionalization. The selective oxidation of thienopyridines with various reagents has been used to prepare N-oxides, halo derivatives, S-oxides, and sulfones. nih.gov
An interesting example is the non-catalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. This reaction can proceed through different mechanistic pathways depending on the solvent, leading to unexpected oxidative dimerization products. nih.gov The reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of new σ-bonds, without the involvement of the pyridine (B92270) nitrogen or sulfur atoms in the oxidation. nih.gov
Photochemical Reactivity of 2-Iodothiophene Chromophores
The photochemical behavior of iodothiophenes is characterized by the fission of the carbon-iodine bond upon ultraviolet (UV) irradiation. Studies on 2-iodothiophene reveal that near-UV photoexcitation leads to the dissociation of the C-I bond. nih.govrsc.org
Key findings from investigations into the photochemistry of 2-iodothiophene include:
Direct and Indirect Dissociation Pathways: Upon UV excitation, 2-iodothiophene can undergo both direct and indirect dissociation. rsc.org The direct pathway involves prompt C-I bond cleavage following excitation. nih.gov In contrast, the indirect pathway is associated with a delay of approximately 1 picosecond and is thought to involve transitions to other electronic states before dissociation. rsc.org
Wavelength-Dependent Mechanisms: The photodissociation dynamics are wavelength-dependent. At longer excitation wavelengths, a fast, anisotropic velocity distribution of the iodine atom products is observed, consistent with a prompt C-I bond fission. nih.gov As the excitation wavelength is shortened, this fast component is replaced by a slower, isotropic recoil distribution. nih.gov
Influence of Electronic States: The first absorption band of iodothiophenes involves both dissociative (n/π)→ σC−I states and bound π→π states that are coupled to dissociative states. arxiv.org This complex interplay of electronic states governs the dissociation dynamics.
Potential for Ring Opening: Computational studies suggest the possibility of a competing C-S bond extension pathway that can lead to a conical intersection with the ground state potential energy surface. nih.gov This could result in the formation of ring-opened products in addition to the expected thienyl radical and iodine atom. nih.gov
Table 1: Photodissociation Dynamics of 2-Iodothiophene
| Feature | Description |
| Primary Photochemical Event | Carbon-Iodine (C-I) bond fission |
| Excitation Wavelengths | Near Ultraviolet (UV) |
| Observed Dissociation Pathways | Direct and Indirect |
| Influence of Wavelength | Dynamics shift from fast and anisotropic at longer wavelengths to slow and isotropic at shorter wavelengths. |
| Potential Side Reactions | Photoinduced ring opening via C-S bond cleavage has been proposed. nih.gov |
Studies on Iodoarene Activation and Ligand Coupling Mechanisms
The iodine atom in this compound can be activated to facilitate coupling reactions. This activation often involves the formation of hypervalent iodine species, such as diaryliodonium salts, which serve as versatile arylation reagents. acs.orgnih.gov These reactions provide a green alternative to traditional transition metal-based catalysis. acs.org
The primary mechanisms for iodoarene activation and subsequent coupling include:
Hypervalent Iodine Chemistry: Iodoarenes can be oxidized to form hypervalent iodine compounds. acs.org Diaryliodonium salts, for instance, can react with nucleophiles under transition-metal-free conditions to form new aryl-nucleophile bonds. nih.gov
Ligand Exchange and Coupling: The reaction of diaryliodonium salts with nucleophiles often proceeds through a ligand exchange mechanism. acs.orgnih.gov This is followed by a reductive elimination step that forms the coupled product and releases an aryl iodide. acs.org
Single-Electron Transfer (SET): Arylation reactions involving diaryliodonium salts can also proceed through a single-electron transfer mechanism, leading to the formation of a cation radical from an electron-rich aromatic hydrocarbon.
The reactivity of iodothiophenes in copper-mediated N-arylation reactions has also been investigated. It was found that 3-iodothiophenes can be more reactive than their 2-iodo counterparts in certain coupling reactions, a trend attributed to the electronic properties of the thienyl group. researchgate.net
Late-Stage Functionalization Strategies for Complex Thiophene Architectures
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late stage in a synthetic sequence, which is particularly valuable in drug discovery and development. The iodo-substituent of this compound makes it an excellent candidate for LSF.
Electrochemical methods have emerged as a promising approach for LSF, offering chemo-selective transformations under mild conditions. nih.gov While direct examples involving this compound are not detailed, the principles of electrochemical LSF can be applied. For instance, electrochemical C-H activation and coupling reactions could be employed to further functionalize the thiophene ring. nih.gov
Rhodium-catalyzed reactions have also been demonstrated as effective for the late-stage functionalization of complex molecules, including those with heterocyclic scaffolds. nih.gov Such strategies could potentially be adapted for the modification of thiophene architectures derived from this compound.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-Iodothiophene-3-carboxamide.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring and the two protons of the amide group. The chemical shifts (δ) of the thiophene protons are influenced by the electron-withdrawing effects of the iodine and carboxamide substituents. The coupling between the adjacent aromatic protons would result in a characteristic splitting pattern (doublets), with a coupling constant (J-value) typical for vicinal protons on a thiophene ring. The amide protons may appear as a broad singlet, and their chemical shift can be sensitive to the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would display signals for the four carbon atoms of the thiophene ring and the carbonyl carbon of the amide group. The carbon atom bonded to the iodine (C2) is expected to have a significantly different chemical shift compared to the other ring carbons due to the heavy atom effect of iodine. The carbonyl carbon (C=O) will appear at the downfield end of the spectrum, characteristic of amide carbonyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4 | 7.2 - 7.5 | - |
| H5 | 7.6 - 7.9 | - |
| NH₂ | 5.5 - 7.5 (broad) | - |
| C2 | - | 80 - 90 |
| C3 | - | 135 - 145 |
| C4 | - | 128 - 132 |
| C5 | - | 130 - 135 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
Correlation Spectroscopy (COSY) : A COSY spectrum shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a cross-peak between the signals of the two thiophene protons (H4 and H5) would confirm their vicinal relationship.
Heteronuclear Single Quantum Coherence (HSQC or HMQC) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. epfl.ch The HSQC spectrum would show cross-peaks connecting the H4 signal to the C4 signal and the H5 signal to the C5 signal, allowing for unambiguous assignment of these carbons.
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the functional groups present.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹. The C-N stretching vibration of the amide group would be observed in the 1400-1200 cm⁻¹ region. Vibrations associated with the thiophene ring, such as C-H and C=C stretching, would also be present. The C-I stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹.
Raman spectroscopy provides information about molecular vibrations that cause a change in polarizability. The Raman spectrum of this compound would also show characteristic bands for the functional groups. The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum. researchgate.netnih.gov The C-I bond, being relatively polarizable, may also give rise to a noticeable Raman signal. Resonance Raman studies on similar molecules like 2-iodothiophene (B115884) have shown strong activation of ring stretching modes. arxiv.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide) | 3400 - 3200 | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=O Stretch (Amide I) | 1680 - 1640 | 1680 - 1640 |
| N-H Bend (Amide II) | 1640 - 1550 | 1640 - 1550 |
| C=C Stretch (Thiophene) | 1500 - 1400 | 1500 - 1400 |
| C-N Stretch (Amide) | 1400 - 1200 | 1400 - 1200 |
| C-S Stretch (Thiophene) | 750 - 650 | 750 - 650 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of isotopes of sulfur and carbon, isotopic peaks (M+1, M+2) would also be observed.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the amide group. libretexts.org In the case of this compound, the fragmentation is likely to involve the loss of the iodine atom, the carboxamide group, or parts thereof. The C-I bond is often the weakest bond in such molecules and its cleavage can lead to a significant fragment ion. docbrown.info The fragmentation of the thiophene ring itself can also occur. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's physical and chemical properties.
While specific crystallographic data for this compound is not found in the available literature, a typical analysis would yield the parameters shown in the table below. Such data would be obtained by irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis would reveal the exact spatial relationship between the thiophene ring, the iodine atom, and the carboxamide group, as well as intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes, as specific experimental data is not currently available.
| Parameter | Expected Value Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å) | a, b, c dimensions reported |
| Unit Cell Angles (°) | α, β, γ angles reported |
| C-I Bond Length (Å) | ~2.05 - 2.10 |
| C=O Bond Length (Å) | ~1.23 - 1.25 |
Ultrafast Transient Absorption Spectroscopy for Probing Reaction Dynamics
Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study chemical reactions and excited-state dynamics on extremely short timescales, typically from femtoseconds to nanoseconds. nih.govresearchgate.net This method allows for the real-time observation of transient species, such as excited states and reaction intermediates, providing insight into photochemical mechanisms like bond cleavage. nih.govarxiv.org
No specific studies employing this technique on this compound are available. However, research on the related compound, 2-iodothiophene, has shown that UV photoexcitation leads to the fission of the C–I bond. nih.govresearchgate.netsoton.ac.uk A similar study on this compound would involve exciting the molecule with an ultrashort laser pulse (pump) and monitoring the changes in its absorption spectrum with a second, time-delayed pulse (probe). The results would reveal the lifetimes of its excited states and the timescales for key events, such as the C-I bond dissociation, and how these are influenced by the presence of the 3-carboxamide group. The dissociation process could occur through direct and indirect pathways, with the latter involving a delay on the picosecond timescale. elsevierpure.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used techniques that offer high resolution and sensitivity.
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com For a molecule like this compound, a reverse-phase HPLC method would likely be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. While specific methods for this compound are not published, a typical method would be developed to ensure a sharp, symmetrical peak with a reasonable retention time, allowing for its separation from starting materials, byproducts, or degradation products.
UPLC is an advancement of HPLC that uses columns packed with smaller particles (<2 μm), operated at higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. mdpi.com A UPLC method for this compound would provide a rapid and highly efficient means of assessing its purity, which is critical for quality control in chemical synthesis and pharmaceutical applications.
Table 2: Representative Chromatographic Conditions for Thiophene Derivatives This table presents typical parameters for related compounds, as a validated method for this compound is not available in the literature. mdpi.comsielc.com
| Parameter | HPLC Example | UPLC Example |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water mixture | Acetonitrile/Water with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV-Vis Detector (e.g., 230-260 nm) | UV-Vis or Mass Spectrometry (MS) |
Computational and Theoretical Chemistry Studies of 2 Iodothiophene 3 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for thiophene (B33073) derivatives by modeling the electron density. For thiophene-based compounds, DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide reliable results for geometries and electronic properties.
The first step in computational analysis is typically the optimization of the molecule's geometry to find its lowest energy state. For 2-iodothiophene-3-carboxamide, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Using DFT methods, such as with the B3LYP functional, the geometry of the thiophene ring and its substituents can be accurately predicted. For the parent molecule, 2-iodothiophene (B115884), DFT calculations have determined specific bond lengths and angles, providing a reference for substituted analogues researchgate.net.
Conformational analysis is also critical, especially concerning the rotation around the C3-C(O)NH2 bond. The orientation of the carboxamide group relative to the thiophene ring can significantly influence the molecule's properties and intermolecular interactions. Computational studies on related arylamides, such as N-methylthiophene-2-carboxamide, have explored the conformational preferences, revealing the interplay of forces like intramolecular hydrogen bonding and solvent effects that dictate the most stable conformers rsc.org. These studies demonstrate that even subtle changes in atomic composition can lead to significant shifts in the conformational landscape rsc.org. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the global and local energy minima, which represent the most stable conformations of this compound.
| Parameter | Value (Å or °) |
| C2-C3 Bond Length | 1.37 Å |
| C3-C4 Bond Length | 1.42 Å |
| C-S Bond Length | 1.72 Å |
| C2-I Bond Length | 2.09 Å |
| C3-C(O) Bond Length | 1.48 Å |
| C2-C3-C4 Bond Angle | 112.5° |
| C-S-C Bond Angle | 92.2° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor libretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for predicting a molecule's stability, reactivity, and optical properties youtube.com.
For thiophene derivatives, DFT calculations are widely used to determine the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. In thiophene systems, the π-conjugated backbone heavily influences the frontier orbitals. Studies on various thiophene-carboxamide derivatives show that substitutions on the thiophene ring can tune the HOMO-LUMO gap nih.gov. A smaller band gap generally implies higher reactivity and easier electronic excitation, which is relevant for applications in organic electronics ub.ac.id. For this compound, the electron-withdrawing nature of the iodine and carboxamide groups would be expected to influence the energy levels of the frontier orbitals.
Table 2: Illustrative Frontier Orbital Energies and Band Gap (Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a substituted thiophene.)
| Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| Band Gap (ΔE) | 4.7 eV |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. By simulating the vibrational spectrum, researchers can assign the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes nih.govarxiv.org.
For a molecule like this compound, the simulated spectrum would show characteristic peaks for the C-H, C=C, and C-S stretching modes of the thiophene ring, as well as the N-H, C=O, and C-N vibrations of the carboxamide group, and the C-I stretching vibration. Comparing the computed frequencies with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy allows for a detailed validation of the calculated molecular structure researchgate.netnih.gov. Discrepancies between theoretical (gas-phase) and experimental (solid-state) spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, in the condensed phase nih.gov.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential sparkle.pro.br. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and potentially the sulfur atom, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, making them sites for nucleophilic interaction or hydrogen bond donation. This visual representation of reactivity provides intuitive insights into how the molecule will interact with other reagents, solvents, and biological receptors.
Beyond the visual MEP map, DFT calculations can quantify a molecule's reactivity through a set of global reactivity descriptors derived from the energies of the frontier orbitals. These descriptors, rooted in conceptual DFT, provide a quantitative measure of chemical behavior.
Key descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger hardness value indicates greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These indices are powerful for comparing the reactivity of a series of related compounds. For instance, studies on various thiophene derivatives utilize these descriptors to rationalize their observed chemical behavior and biological activity mdpi.com. Calculating these values for this compound would allow for a quantitative assessment of its stability and electrophilic character.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally researchgate.netglobethesis.com. For this compound, theoretical studies could explore various reactions, such as nucleophilic substitution at the thiophene ring or reactions involving the carboxamide group.
A key area of interest for iodo-aromatic compounds is the mechanism of C-I bond fission, which can be initiated by light (photodissociation). Computational studies on the related molecule 2-iodothiophene have investigated the dynamics of this process following UV excitation, identifying the repulsive electronic states that lead to dissociation arxiv.org. Similarly, modeling could be used to understand the mechanisms of metal-catalyzed cross-coupling reactions, which are common for iodo-thiophenes. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed nih.govresearchgate.net. This allows chemists to understand the feasibility of a reaction, predict the major products, and design more efficient synthetic routes.
Transition State Characterization and Reaction Pathway Analysis
While specific transition state calculations for this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies on the closely related molecule, 2-iodothiophene. Density Functional Theory (DFT) is a primary tool for modeling reaction pathways and characterizing the geometries of transition states. aip.org
For 2-iodothiophene, computational studies have focused on the photochemical C–I bond fission, a fundamental reaction pathway for this class of compounds. aip.org These studies employ DFT methods, such as the B3LYP functional, to calculate potential energy surfaces for the ground and excited states. aip.org The analysis of these surfaces helps in identifying transition state geometries and understanding the dynamics of bond breaking.
Upon UV excitation, 2-iodothiophene is promoted to electronically excited states. Time-dependent DFT (TD-DFT) calculations predict that the lowest excited state is of π→σ* character, which is directly dissociative along the C–I bond coordinate. aip.org The reaction pathway involves the evolution from the initial excited state towards a transition-state region, culminating in the cleavage of the C–I bond. aip.org Ab initio molecular dynamics simulations can further trace the trajectory of this dissociation, showing that the process from excitation to bond cleavage occurs on a femtosecond timescale. researchgate.net
Key reaction pathways investigated for halothiophenes include:
C–I Bond Fission: The primary and most studied pathway, leading to a thienyl radical and an iodine atom. This is often initiated by excitation to a dissociative (n/π)→ σ*C–I excited state. aip.org
Ring Opening: Computational studies also suggest an alternative pathway involving C–S bond extension, leading to a ring-opened isomer. This pathway has been explored to account for various products observed in thiophene photolysis. aip.org
The characterization of the transition state for the C-I bond cleavage in 2-iodothiophene reveals a geometry where the C-I bond is significantly elongated, and the electronic structure is evolving towards the separated radical fragments. The evolution through this transition-state region for 2-iodothiophene has been assigned to occur approximately 40 fs after initial photoexcitation, with the completion of the dissociation occurring within about 90 fs. aip.org
Isotopic Kinetic Isotope Effect (KIE) Studies
Experimental or computational Kinetic Isotope Effect (KIE) studies specifically targeting this compound have not been reported in the reviewed literature. However, the principles of KIE provide a powerful theoretical framework for elucidating reaction mechanisms that could be applied to this compound.
The KIE is a measure of the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH).
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For a reaction involving the cleavage of the C–I bond in this compound, one could theoretically study the 13C KIE at the C2 position. If C–I bond breaking is the rate-limiting step, a normal KIE (k12C/k13C > 1) would be expected. The magnitude of this effect is typically small for heavy atoms like carbon.
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For instance, substituting a hydrogen atom on the thiophene ring with deuterium (B1214612) could reveal information about changes in hybridization at a carbon center during the transition state.
Computational chemistry offers methods to predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the isotopically light and heavy species. These calculations can provide mechanistic insights in the absence of experimental data. For example, in studies of ethanol (B145695) decomposition, a strong deuterium kinetic isotope effect pointed to the O-H bond scission being the rate-determining step. researchgate.net While no such computational studies are available for this compound, this remains a viable approach for future mechanistic investigations.
Quantum Chemical Calculations for Advanced Electronic Properties
Quantum chemical calculations are essential for understanding the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods for this purpose, providing reliable results for molecules of considerable size. nih.gov
Studies on substituted thiophenes show that functional groups significantly influence their electronic properties. The carboxamide group at the 3-position is expected to act as an electron-withdrawing group, modulating the electron density of the thiophene ring and affecting its frontier molecular orbitals (HOMO and LUMO).
For the parent compound, 2-iodothiophene, DFT calculations show that the HOMO is of π character, with contributions from the thiophene ring and the iodine lone pair, while the LUMO is a C–I σ* orbital. aip.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic and optical properties.
TD-DFT calculations are used to predict the electronic absorption spectra, including excitation energies and oscillator strengths (fosc) of electronic transitions. beilstein-journals.org For 2-iodothiophene, TD-DFT calculations have been performed to assign the features in its UV absorption spectrum. aip.org These calculations reveal the presence of a dark, low-energy π→σ* state and a brighter, higher-energy π→π* state, which is responsible for the prominent absorption band. aip.orgresearchgate.net
The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set can influence the accuracy of the results. nih.gov For instance, range-separated functionals like CAM-B3LYP are often better for describing delocalized excited states. nih.gov
The table below presents theoretical calculation results for the valence excitations of the closely related 2-iodothiophene, which serve as a reference for understanding the electronic transitions in this compound.
| Excited State | Character | Calculated Excitation Energy (eV) | Oscillator Strength (fosc) |
|---|---|---|---|
| 11A'' | π→σ | 4.4 | < 10-4 |
| 21A' | n⟂→σ | 5.2 | ~0.005 |
| 31A' | π→π* | 5.3 | ~0.1 |
Data derived from computational studies on 2-iodothiophene. aip.org
The addition of the 3-carboxamide group to the 2-iodothiophene scaffold would likely lead to a red-shift (shift to longer wavelengths) in the absorption spectra due to the extension of the π-conjugated system and the electronic influence of the substituent.
Applications of 2 Iodothiophene 3 Carboxamide in Diverse Chemical Disciplines
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of the carbon-iodine bond and the potential for modification of the carboxamide group render 2-iodothiophene-3-carboxamide a highly useful scaffold in synthetic organic chemistry. Its structure allows for sequential, regioselective reactions to build molecular complexity.
Precursor for Polyfunctionalized Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of a wide array of more complex, polyfunctionalized heterocyclic compounds. The iodine atom is an excellent leaving group, making the 2-position of the thiophene (B33073) ring a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.
Notably, chemists utilize this compound in reactions such as the Suzuki-Miyaura and Sonogashira couplings. nii.ac.jporganic-chemistry.org In a Suzuki-Miyaura coupling, the iodo-group is reacted with an organoboron compound, while in a Sonogashira coupling, it is reacted with a terminal alkyne. nii.ac.jpnih.gov These reactions allow for the direct attachment of aryl, heteroaryl, or alkynyl groups, leading to the creation of elaborate molecular frameworks that are often explored for their pharmacological properties. mdpi.comtubitak.gov.tr The adjacent carboxamide group can then be further modified or can participate in intramolecular cyclization reactions to form fused ring systems.
Below is a table summarizing the utility of this compound in key cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst (Typical) | Resulting C-C Bond | Significance |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Palladium complex (e.g., Pd(PPh₃)₄) | Thiophene-Aryl / Thiophene-Heteroaryl | Synthesis of biaryl compounds and complex heterocycles. researchgate.net |
| Sonogashira Coupling | Terminal Alkyne | Palladium complex and Copper(I) salt | Thiophene-Alkynyl | Creation of conjugated systems and precursors for further transformations. nih.govnih.gov |
Integration into Diverse Molecular Architectures
The strategic placement of the iodo and carboxamide functionalities allows for the seamless integration of the thiophene core into a variety of larger, more complex molecular architectures. The ability to perform selective cross-coupling at the C2 position, followed by potential transformations of the carboxamide group (e.g., hydrolysis, reduction, or dehydration), provides a powerful toolkit for synthetic chemists. This step-wise functionalization is critical for building molecules with precise three-dimensional structures and tailored electronic properties, which is particularly important in the fields of medicinal chemistry and materials science. jmu.edu
Contributions to Advanced Materials Science
The thiophene ring is a fundamental unit in many organic electronic materials due to its electron-rich nature and ability to support charge delocalization. This compound serves as a valuable precursor in this domain.
Monomer in Plasma Polymerization for Thin Conductive Films
While research has extensively covered the plasma polymerization of the parent compound, 2-iodothiophene (B115884), the principles apply to its derivatives. manchester.ac.uk Plasma-enhanced chemical vapor deposition (PECVD) is a technique used to deposit thin films onto a substrate. umons.ac.be In this process, monomer vapors are introduced into a low-pressure chamber and subjected to an electric field, creating a plasma. The high-energy environment causes the monomer to fragment and polymerize, depositing a thin, often highly cross-linked, polymer film. researchgate.net
The presence of iodine in this compound is significant. During plasma polymerization, the carbon-iodine bond can cleave, and the iodine can be incorporated into the resulting polymer film, acting as a dopant. Doping is crucial for enhancing the electrical conductivity of the polymer. The stoichiometry and properties of the resulting film are highly dependent on the plasma conditions, such as the electrical discharge power. manchester.ac.uk
Precursor for Organic Electronic Components
Thiophene-based oligomers and polymers are a cornerstone of organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.org this compound acts as a building block for creating the conjugated polymers and small molecules used in these devices. bldpharm.com Through reactions like the Suzuki and Sonogashira couplings, multiple thiophene units can be linked together to form oligomers or polymers with extended π-conjugated systems, which are essential for charge transport. organic-chemistry.orgresearchgate.net The carboxamide group can influence the material's solubility, morphology, and intermolecular interactions, providing a handle to fine-tune the final properties of the electronic component.
The table below outlines the role of this precursor in developing materials for organic electronics.
| Component Type | Derived Material | Function of Thiophene Core | Role of Substituents (Iodo, Carboxamide) |
| Organic Field-Effect Transistors (OFETs) | Polythiophenes, Oligothiophenes | Acts as the semiconductor channel for charge transport. | Iodo-group serves as a reactive site for polymerization; Carboxamide can modify solubility and film-forming properties. |
| Organic Photovoltaics (OPVs) | Donor-Acceptor Polymers | Forms the electron-donating part of the bulk heterojunction. | Enables synthesis of specific polymer structures; influences energy levels and morphology. |
| Organic Light-Emitting Diodes (OLEDs) | Conjugated Polymers/Oligomers | Serves as the emissive layer or charge transport layer. | Facilitates the construction of custom-designed molecules with tailored photophysical properties. |
Methodological Applications in Chemical Labeling and Tracing
The presence of an iodine atom in this compound opens up possibilities for its use in chemical labeling and tracing, although this is a more specialized application. The iodine can be a stable isotope (¹²⁷I) or, more importantly for tracing, a radioactive isotope such as ¹²³I, ¹²⁴I, or ¹³¹I. By incorporating a radioactive iodine isotope, the molecule can be used as a radiotracer in various imaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
The synthesis would involve preparing the non-radioactive this compound and then using it as a precursor in a final-step radioiodination reaction or synthesizing it directly with the desired radioisotope. Once labeled, the molecule could be attached to a larger biomolecule or used to track the distribution and metabolism of a drug candidate in biological systems. However, specific, widely-cited examples of this compound itself being used for this purpose require further investigation in dedicated radiochemical literature.
Development of Radioiodination Methodologies for Radiochemical Synthesis
The compound this compound serves as a valuable precursor in the development of radioiodination methodologies, which are crucial for synthesizing radiolabeled molecules for applications in nuclear medicine, such as medical imaging and radiotherapy. nih.gov The presence of a stable iodine atom on the thiophene ring allows for its replacement with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through various chemical techniques. nih.gov
One of the most direct methods is isotopic exchange , where the non-radioactive ¹²⁷I atom is swapped for a radioisotope. This reaction is typically performed by heating the aryl iodide substrate with a radioactive iodide salt, such as Na¹²⁵I. umich.edu The process can be conducted in a molten state or in a high-boiling point solvent, and is often facilitated by additives like copper salts or ammonium (B1175870) sulfate (B86663) to improve radiochemical yield and shorten reaction times. nih.govacs.org While straightforward, this method can result in products with modest molar activity due to competition between the radioactive and non-radioactive species. acs.org
Modern methodologies often involve transition metal catalysis, particularly with palladium, to achieve more efficient and controlled radioiodination. While this compound is already iodinated, related thiophene-3-carboxamide (B1338676) structures can undergo palladium-catalyzed C-H iodination. In these reactions, the carboxamide functional group can act as a directing group, guiding the introduction of an iodine atom to a specific position on the thiophene ring.
Furthermore, synthetic strategies can involve the conversion of this compound into other precursor molecules, such as organostannanes (e.g., trimethylstannyl derivatives) or boronic acids. These precursors undergo highly efficient radioiodination via iododestannylation or iododeboronation reactions under mild conditions, allowing for the synthesis of high specific activity radiolabeled compounds.
Table 1: Comparison of Radioiodination Methodologies Relevant to Aryl Iodides
| Methodology | Precursor | Key Reagents | Typical Conditions | Key Features |
| Isotopic Exchange | Aryl Iodide (e.g., this compound) | NaI (I = ¹²³I, ¹²⁵I, etc.), Copper(II) salts | High temperature (150-200°C), neat or in solvent (e.g., pivalic acid) | Synthetically simple; product is chemically identical to precursor; may result in lower specific activity. umich.edunih.govacs.org |
| Iododestannylation | Aryl Stannane | NaI, Oxidizing agent (e.g., Chloramine-T, H₂O₂) | Room temperature, mild conditions | High radiochemical yields and high specific activity; requires synthesis of toxic organotin precursor. nih.gov |
| Iododeboronation | Aryl Boronic Acid/Ester | NaI, Oxidizing agent | Mild conditions | High efficiency and specific activity; avoids the use of highly toxic tin reagents. acs.org |
| Palladium-Catalyzed Iodination | Aryl Carboxylic Acid | Pd catalyst (e.g., Pd/Xantphos), Iodide source (e.g., 1-iodobutane) | Varies with specific reaction | Broad applicability to complex molecules, including conversion of carboxylic acids to aryl iodides. nih.govnih.gov |
Intermediary Role in the Synthesis of Agrochemicals and Dyes
The thiophene carboxamide scaffold is a privileged structure in medicinal and industrial chemistry, and this compound is a versatile intermediate for the synthesis of complex organic molecules, including agrochemicals and dyes. mdpi.comencyclopedia.pubnih.gov The utility of this compound stems from the combination of the biologically relevant thiophene-carboxamide core and the synthetically adaptable carbon-iodine bond.
In Agrochemical Synthesis: Thiophene-containing heterocycles are integral components of numerous commercial fungicides, herbicides, and insecticides. nih.gov The thiophene ring acts as a bioisostere of a benzene (B151609) ring but with distinct electronic properties that can enhance biological activity and optimize physicochemical properties. mdpi.com The carboxamide group is also a common feature in bioactive molecules, contributing to target binding through hydrogen bonding.
The 2-iodo group in this compound is a key functional group for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions. nih.govmdpi.com These reactions allow for the straightforward construction of more complex molecular architectures, enabling chemists to synthesize libraries of novel thiophene derivatives for screening as potential agrochemical agents. For example, coupling with various aryl boronic acids can lead to compounds with fungicidal or insecticidal properties. nih.govresearchgate.net
In Dye Synthesis: Thiophene-based azo dyes are a significant class of synthetic colorants known for their bright hues, high tinctorial strength, and good fastness properties on synthetic fibers like polyester. espublisher.comscispace.comsapub.org These dyes are often synthesized from 2-aminothiophene precursors, which are diazotized and then coupled with an electron-rich aromatic compound. scispace.comnih.gov
This compound can serve as a key starting material for these precursors. The iodo-substituent can be converted to an amino group through reactions like the Buchwald-Hartwig amination or other classical methods. This transformation makes it a valuable intermediate in the production of the diazo components needed for azo dye synthesis. The electron-withdrawing nature of the carboxamide group can further influence the electronic properties of the resulting dye, helping to tune its color and performance characteristics. scispace.com
Table 2: Synthetic Utility of the this compound Scaffold
| Application Area | Key Structural Feature | Role of 2-Iodo Group | Potential Synthetic Transformation | Resulting Compound Class |
| Agrochemicals | Thiophene-carboxamide core | Synthetic handle for C-C and C-N bond formation | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling | Substituted thiophene carboxamides (e.g., fungicides, insecticides). nih.gov |
| Dyes | Thiophene ring as part of a conjugated system | Precursor to the required amino functionality | Conversion to an amino group (e.g., Buchwald-Hartwig amination) | 2-Aminothiophene derivatives for azo dye synthesis. scispace.comnih.gov |
Future Research Directions for this compound: A Look Ahead
The heterocyclic compound this compound is a molecule with potential for broader applications, yet its specific properties and synthetic pathways remain largely unexplored in mainstream chemical literature. As the fields of organic synthesis, materials science, and computational chemistry advance, this compound stands as a candidate for future investigation. This article outlines prospective research directions and emerging trends that could unlock the potential of this compound, focusing on sustainable synthesis, reactivity, computational modeling, and novel applications.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Iodothiophene-3-carboxamide, and how can reaction efficiency be monitored?
Answer: A common approach involves cyclocondensation of cyanoacetamide derivatives with iodinated thiophene precursors under reflux conditions. For example, analogous syntheses (e.g., 3-aminothiophene-2-carboxamide) utilize ethanol as a solvent, triethylamine as a catalyst, and TLC (alumina plates with n-hexane/ethyl acetate 7:3) to monitor reaction progress . Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (e.g., isopropyl alcohol) yields purified product. Key parameters:
- Reaction time : 8–12 hours at reflux.
- Purification : Recrystallization from polar solvents (e.g., 2-propanol) improves yield (≈75% in analogous cases) .
- Monitoring : TLC Rf values and IR spectroscopy (amide C=O stretch at ≈1670 cm⁻¹) confirm product formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Combine spectroscopic and chromatographic methods:
- IR Spectroscopy : Identify characteristic bands (e.g., amide -NH₂ at 3400–3420 cm⁻¹, thiophene ring C-H at ≈3020 cm⁻¹) .
- NMR : ¹H-NMR in DMSO-d₆ should show aromatic protons (δ 7.1–7.4 ppm) and amide/amine NH signals (δ 5.20–7.80 ppm) .
- HPLC : Reverse-phase HPLC (methanol-water gradient) resolves impurities, as demonstrated in related carboxamide purifications .
Advanced Research Questions
Q. What computational strategies predict the electronic properties of this compound, and how do they align with experimental data?
Answer: Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density and kinetic energy to estimate properties like polarizability and reactivity . For iodinated thiophenes:
- Key parameters : Optimize geometry using B3LYP/6-31G* basis sets.
- Validation : Compare computed IR/NMR spectra with experimental data to resolve discrepancies (e.g., deviations in C-I bond vibrational modes).
- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron-deficient sites .
Q. How can researchers address contradictions in reaction outcomes during iodination of thiophene-3-carboxamide derivatives?
Answer: Contradictions often arise from competing iodination pathways (e.g., electrophilic vs. radical mechanisms). Mitigation strategies include:
- Controlled reaction conditions : Use N-iodosuccinimide (NIS) in acetic acid at 0–5°C to favor electrophilic substitution over side reactions.
- Byproduct analysis : LC-MS or GC-MS identifies undesired iodinated species (e.g., di-iodo derivatives).
- Theoretical modeling : DFT calculations predict activation energies for competing pathways, guiding solvent/catalyst selection .
Q. What methodologies elucidate the biological mechanism of this compound derivatives in antimicrobial studies?
Answer: For structure-activity relationship (SAR) studies:
- Synthetic modifications : Introduce substituents at the 2- or 5-position of the thiophene ring to test antibacterial potency .
- Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) or β-lactamases using spectrophotometric methods.
- Spectroscopic binding studies : Fluorescence quenching or ITC (isothermal titration calorimetry) quantify interactions with target proteins .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?
Answer:
- Step 1 : Re-optimize computational models (e.g., solvent effects in DFT simulations) .
- Step 2 : Validate experimental conditions (e.g., deuterated solvent purity in NMR, baseline correction in IR).
- Step 3 : Cross-reference with analogous compounds (e.g., 3-aminothiophene-2-carboxamide δ 7.1–7.4 ppm for aromatic protons ).
Q. Table 1: Key Spectral Data for Thiophene Carboxamide Derivatives
| Property | 3-Aminothiophene-2-carboxamide | This compound (Expected) |
|---|---|---|
| IR C=O Stretch (cm⁻¹) | 1670 | 1665–1680 |
| ¹H-NMR Aromatic Protons | δ 7.1–7.4 | δ 7.2–7.6 (deshielded due to iodine) |
| Melting Point (°C) | 122–124 | 150–155 (predicted) |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
